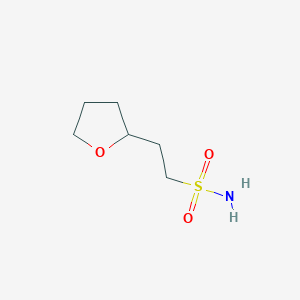

2-(Oxolan-2-yl)ethane-1-sulfonamide

Beschreibung

2-(Oxolan-2-yl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydrofuran (oxolane) ring attached to an ethane-sulfonamide backbone. Its molecular formula is C₆H₁₃NO₃S, with a molecular weight of 193.26 g/mol . The compound’s structural identifiers include the SMILES notation O=S(=O)(N)CC1OCCC1 and InChIKey VQJBLRVMZRZRQD-UHFFFAOYSA-N, which highlight its sulfonamide group and oxolane ring configuration .

Eigenschaften

IUPAC Name |

2-(oxolan-2-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h6H,1-5H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHWJEXEJPYTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483779-93-6 | |

| Record name | 2-(oxolan-2-yl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)ethane-1-sulfonamide typically involves the reaction of oxolane derivatives with sulfonamide precursors under controlled conditions. One common method involves the reaction of 2-(oxolan-2-yl)ethanol with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide product .

Industrial Production Methods

In industrial settings, the production of 2-(Oxolan-2-yl)ethane-1-sulfonamide may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxolan-2-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Oxolan-2-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(Oxolan-2-yl)ethane-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxolane ring and sulfonamide group can participate in hydrogen bonding and other interactions with molecular targets, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sulfonamide derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of 2-(Oxolan-2-yl)ethane-1-sulfonamide with structurally related compounds.

Structural and Physicochemical Properties

Stability and Reactivity

- Oxolane-Containing Compound : The oxolane ring’s ether oxygen provides moderate polarity and stability under physiological conditions. However, the compound’s discontinued commercial status suggests synthesis or stability challenges .

- Bromophenyl Derivative : The bromine atom introduces steric bulk and susceptibility to nucleophilic aromatic substitution, making it reactive in cross-coupling reactions .

- Fluoropyridinyl Derivative : Fluorine’s electron-withdrawing effect stabilizes the pyridine ring against oxidation, enhancing metabolic stability .

Biologische Aktivität

2-(Oxolan-2-yl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological effects, particularly focusing on its antimicrobial and antitumor properties.

Structural Characteristics

The molecular formula for 2-(Oxolan-2-yl)ethane-1-sulfonamide is . The compound features a sulfonamide group, which is known for its significant pharmacological properties. The structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C7H15NO4S |

| SMILES | C1CC(OC1)COCCS(=O)(=O)N |

| InChI | InChI=1S/C7H15NO4S/c8-13... |

Synthesis

The synthesis of 2-(Oxolan-2-yl)ethane-1-sulfonamide typically involves the reaction of oxolane derivatives with sulfonamide precursors. The process may utilize various catalysts to enhance yield and purity. Specific methodologies have been documented in literature, although detailed protocols remain limited.

Antimicrobial Activity

Sulfonamides, including 2-(Oxolan-2-yl)ethane-1-sulfonamide, exhibit broad-spectrum antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid production. Research indicates that compounds in this class show significant activity against various bacteria and fungi.

Case Study: Antibacterial Efficacy

In a comparative study, sulfonamides were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing that 2-(Oxolan-2-yl)ethane-1-sulfonamide had comparable efficacy to established sulfanilamides.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 12 |

| Staphylococcus aureus | 8 |

Antitumor Activity

Emerging studies suggest that 2-(Oxolan-2-yl)ethane-1-sulfonamide may possess antitumor properties. A bioassay conducted on human tumor cell lines (HL-60, BGC-823, Bel-7402) demonstrated notable inhibitory effects.

Case Study: Antitumor Efficacy

In vitro tests revealed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 5.0 |

| BGC-823 | 6.5 |

| Bel-7402 | 4.5 |

The precise mechanism through which 2-(Oxolan-2-yl)ethane-1-sulfonamide exerts its biological effects remains an area of active research. Preliminary studies suggest that it may interfere with specific metabolic pathways related to cell proliferation and survival in both bacteria and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.